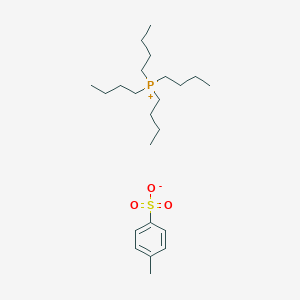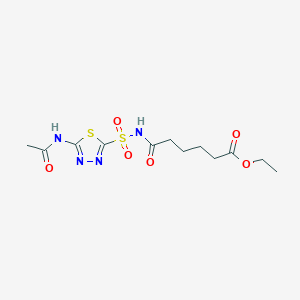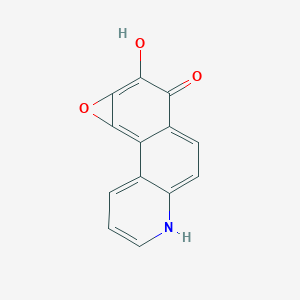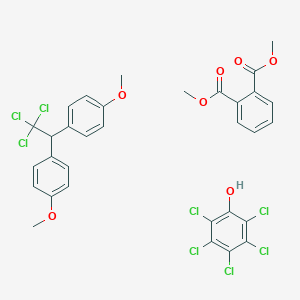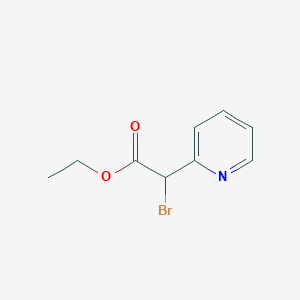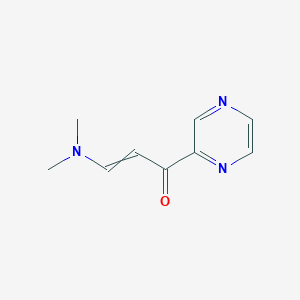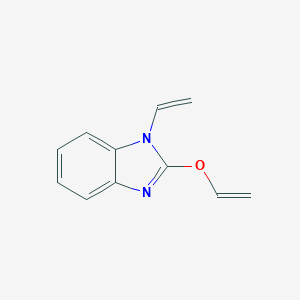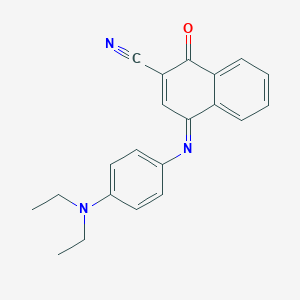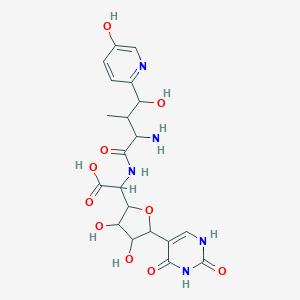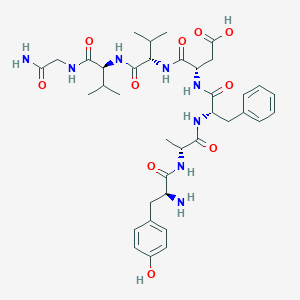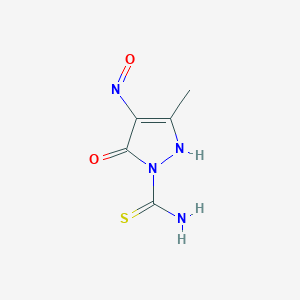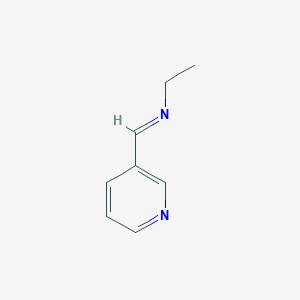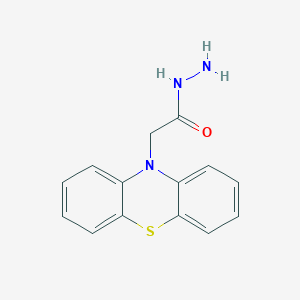
2-(10H-phenothiazin-10-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10H-Phenothiazin-10-yl)acetohydrazide is a chemical compound with the molecular formula C14H13N3OS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide typically involves the reaction of phenothiazine with acetic hydrazide under controlled conditions. The process may include steps such as:
Formation of the Intermediate: Phenothiazine is reacted with acetic anhydride to form an intermediate compound.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as sonication and cold-chain transportation are often employed to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(10H-phenothiazin-10-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced phenothiazine derivatives.
Substitution Products: Compounds with different functional groups replacing the hydrazide.
Applications De Recherche Scientifique
2-(10H-phenothiazin-10-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(10H-phenothiazin-10-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound with a wide range of biological activities.
2-(10H-phenothiazin-10-yl)acetonitrile: A related compound with different functional groups.
10H-phenothiazine-1-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness: 2-(10H-phenothiazin-10-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .
Propriétés
IUPAC Name |
2-phenothiazin-10-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWSYPHEPMOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384649 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-15-3 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What spectroscopic data is available for characterizing 2-(10H-phenothiazin-10-yl)acetohydrazide?
A1: The research paper states that this compound was characterized using several spectroscopic techniques, including:
Q2: Were any biological activities or potential applications of this compound investigated in this research?
A2: No, the provided research primarily focuses on the synthetic methodology and basic characterization of the synthesized phenothiazine derivatives, including this compound []. The study does not delve into investigating any biological activities, potential applications, or structure-activity relationships of these compounds. Further research is needed to explore these aspects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
